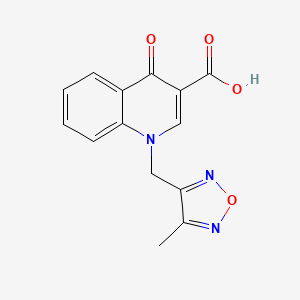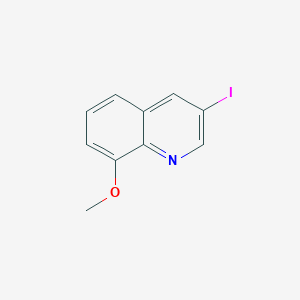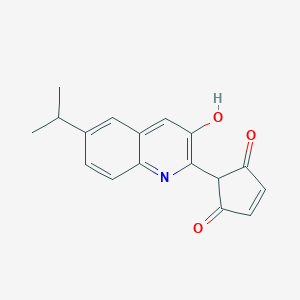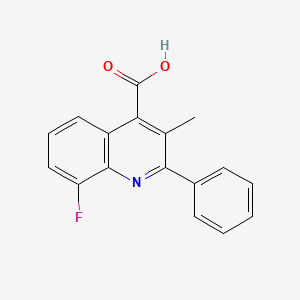![molecular formula C11H11BrN2O2 B11842959 7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)
7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). These reactions involve the combination of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes under moderate to good yields . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions can be scaled up for industrial applications, ensuring high atom economy and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the bromine and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mecanismo De Acción
The exact mechanism of action of 7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is not well-documented. like other pyridopyrimidine derivatives, it is likely to interact with specific molecular targets and pathways involved in its biological activities. These may include enzyme inhibition, receptor binding, and interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one: A parent compound with similar biological activities.
9-Bromo-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one: Another derivative with distinct properties.
Uniqueness
7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitutions at the 2-ethyl and 9-methoxy positions, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H11BrN2O2 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
7-bromo-2-ethyl-9-methoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-8-5-10(15)14-6-7(12)4-9(16-2)11(14)13-8/h4-6H,3H2,1-2H3 |
Clave InChI |
IUBZGWORTISFLM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)N2C=C(C=C(C2=N1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11842891.png)
![(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate](/img/structure/B11842895.png)

![tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11842905.png)


![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)




![(2R,3S,5S)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3-ol](/img/structure/B11842941.png)
![[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11842952.png)
